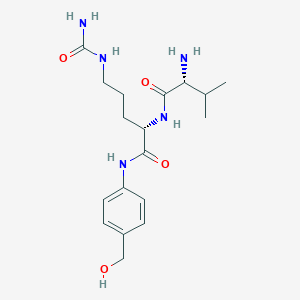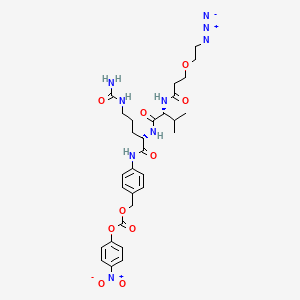
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester is a heterobifunctional polyethylene glycol (PEG) linker. It features a t-Boc (tert-butoxycarbonyl) protected amine on one end and an NHS (N-hydroxysuccinimide) ester on the other end. This compound is widely used in bioconjugation, particularly for linking biomolecules such as proteins, peptides, and oligonucleotides. The PEG spacer enhances solubility and reduces steric hindrance, making it an ideal choice for various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amine group with a PEG chain. This is achieved by reacting an amine with a PEG derivative, such as PEG-diacid or PEG-diol, under basic conditions.
Protection: The amine group is then protected using t-Boc anhydride in the presence of a base like triethylamine. This step ensures that the amine group remains unreactive during subsequent reactions.
Activation: The carboxyl end of the PEG chain is activated by converting it into an NHS ester. This is done by reacting the carboxyl group with NHS and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG derivatives are reacted with amines under controlled conditions.
Automated Protection and Activation: Automated systems are used to protect the amine groups and activate the carboxyl groups efficiently.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity levels (≥95%).
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
Deprotection: The t-Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine group.
Coupling Reactions: The free amine group can further react with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Substitution: Primary amines, mild basic conditions (pH 7-9).
Deprotection: Trifluoroacetic acid (TFA), room temperature.
Coupling: Carboxylic acids, coupling agents like DCC or DIC, room temperature.
Major Products
Amide Bonds: Formed by the reaction of the NHS ester with primary amines.
Free Amine: Obtained after deprotection of the t-Boc group.
Bioconjugates: Resulting from the coupling of the free amine with carboxylic acids.
Applications De Recherche Scientifique
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein-protein interactions, enzyme kinetics, and cellular processes.
Medicine: Employed in the development of drug delivery systems, particularly for targeted therapies. It is also used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Industry: Utilized in the production of PEGylated products, which have improved solubility, stability, and reduced immunogenicity.
Mécanisme D'action
The mechanism of action of t-Boc-N-Amido-PEG3-CH2CO2-NHS ester involves the formation of stable amide bonds through nucleophilic substitution. The NHS ester reacts with primary amines on biomolecules, forming a covalent bond. The t-Boc group protects the amine during the initial reaction and can be removed to expose the free amine for further conjugation. This allows for precise and controlled bioconjugation, enhancing the functionality and stability of the resulting products .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: Similar structure but with a shorter PEG chain, leading to different solubility and steric properties.
t-Boc-N-Amido-PEG4-CH2CO2-NHS ester: Longer PEG chain, offering increased solubility and flexibility.
Boc-NH-PEG-NHS: Contains a linear PEG chain with a Boc-protected amine and an NHS ester.
Uniqueness
t-Boc-N-Amido-PEG3-CH2CO2-NHS ester is unique due to its optimal PEG chain length, which balances solubility and steric hindrance. This makes it highly effective for bioconjugation applications, providing enhanced stability and functionality compared to shorter or longer PEG linkers .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O9/c1-17(2,3)27-16(23)18-6-7-24-8-9-25-10-11-26-12-15(22)28-19-13(20)4-5-14(19)21/h4-12H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGZJNPUWOMXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114125.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114130.png)

![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B8114148.png)









